2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
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Overview
Description
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific and industrial applications due to its redox properties and ability to form colored formazan products upon reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by cyclization with a suitable catalyst to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to form the tetrazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazan products, which are useful in biochemical assays.
Substitution: The chloride ion can be substituted with other anions, leading to the formation of different tetrazolium salts.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution: Reagents such as silver nitrate or sodium sulfate are used to replace the chloride ion.
Major Products
Scientific Research Applications
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Biochemistry: It is used in cell viability assays to measure metabolic activity by forming colored formazan products upon reduction.
Histochemistry: Employed in staining techniques to visualize cellular structures and activities.
Microbiology: Used to assess bacterial viability and metabolic activity.
Pharmacology: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The compound exerts its effects primarily through its redox properties. Upon reduction, it forms colored formazan products, which can be quantified to assess metabolic activity. The molecular targets and pathways involved include various enzymes and cellular components that participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium chloride: Another tetrazolium salt with similar redox properties.
2,3-Bis(4-methylphenyl)-5-phenyl-2H-tetrazolium chloride: Differing by the presence of a phenyl group, this compound also forms colored formazan products upon reduction.
Uniqueness
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structure, which allows for efficient reduction and formation of highly colored formazan products. This makes it particularly useful in assays where colorimetric detection is required .
Properties
CAS No. |
106794-56-3 |
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Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C15H16N4.ClH/c1-12-3-7-14(8-4-12)18-16-11-17-19(18)15-9-5-13(2)6-10-15;/h3-11H,1-2H3,(H,16,17);1H |
InChI Key |
SAVHEBMOVPOYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2[NH2+]C=NN2C3=CC=C(C=C3)C.[Cl-] |
Origin of Product |
United States |
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